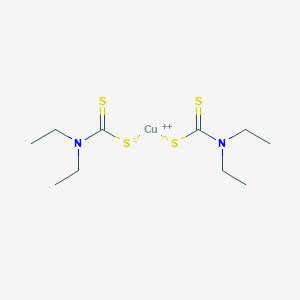

Cupric diethyldithiocarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Cupric diethyldithiocarbamate (Cu(DDC)2) primarily targets the p97 segregase adaptor NPL4 . This protein plays a crucial role in the p97–NPL4–UFD1 pathway , which is vital for cell survival .

Mode of Action

In the human body, disulfiram is rapidly converted to its reduced metabolite, diethyldithiocarbamate. If copper ions are available, a bis(diethyldithiocarbamate)-copper(II) complex is formed . This complex has the ability to inhibit the cellular proteasome . It is assumed that the complex inhibits the proteasome by a mechanism that is distinct from the clinically used drug bortezomib, targeting the 19S rather than the 20S proteasome . This difference could be explained by inhibition of the JAMM domain of the POH1 subunit within the lid of the 19S proteasome .

Biochemical Pathways

The biochemical pathways affected by Cu(DDC)2 involve the proteasome system . The proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. By inhibiting the proteasome, Cu(DDC)2 disrupts protein homeostasis within the cell, leading to various downstream effects .

Pharmacokinetics

It is known that the compound can be incorporated into nanoparticles for targeted drug delivery . These nanoparticles can be coated with various substances to improve stability and achieve specific targeting of tumors . This suggests that the bioavailability of Cu(DDC)2 can be significantly enhanced through appropriate drug delivery systems.

Result of Action

The primary result of Cu(DDC)2 action is cell death . By inhibiting the proteasome and disrupting protein homeostasis, Cu(DDC)2 induces cell death, particularly in cancer cells . This has led to its investigation as a potential anticancer agent .

Action Environment

The action of Cu(DDC)2 can be influenced by various environmental factors. For example, the compound’s action, efficacy, and stability can be enhanced by incorporating it into nanoparticles and using targeted drug delivery systems . Additionally, the presence of copper ions in the body is necessary for the formation of the active bis(diethyldithiocarbamate)-copper(II) complex .

Análisis Bioquímico

Biochemical Properties

Cupric diethyldithiocarbamate has been found to interact with various biomolecules. It activates the transcription factor NF-E2-related factor 2 (Nrf2), which is responsible for regulating antioxidant and phase II xenobiotic enzymes . This interaction leads to the upregulation of the expression of downstream proteins .

Cellular Effects

This compound has been observed to have significant effects on various types of cells. In vascular endothelial cells, it rapidly accumulates within cells and induces nuclear translocation of Nrf2 . This leads to the upregulation of the expression of downstream proteins without cytotoxic effects . In cancer cells, it has been found to be directly and potently cytotoxic .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression. It binds to Nrf2 and induces its nuclear translocation . This leads to the upregulation of the expression of downstream proteins . It also inhibits the p97 segregase adaptor NPL4, which is vital for cell survival.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been found to rapidly accumulate within cells . Over time, this leads to the upregulation of the expression of downstream proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At certain dosages, it has been found to have potent anti-cancer effects . At high doses, it may have toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to inhibit the p97 segregase adaptor NPL4, which is involved in protein degradation. It also activates Nrf2, which regulates antioxidant and phase II xenobiotic enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a unique manner. It rapidly accumulates within cells . This accumulation is higher than that of Cu (II) and Cu (I), indicating that it enters cells via mechanisms independent of the copper transporter CTR1 .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with Nrf2 . This interaction leads to the nuclear translocation of Nrf2 and the upregulation of the expression of downstream proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cupric diethyldithiocarbamate can be synthesized through the reaction of copper(II) sulfate with sodium diethyldithiocarbamate in an aqueous medium. The reaction proceeds as follows: [ \text{CuSO}4 + 2 \text{Na}(C_5H{10}NS_2) \rightarrow \text{Cu}(C_5H_{10}NS_2)_2 + \text{Na}_2\text{SO}_4 ] The reaction is typically carried out at room temperature, and the product precipitates out of the solution as a green solid .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of sodium diethyldithiocarbamate to a solution of copper(II) sulfate under controlled conditions. The precipitated product is then filtered, washed, and dried to obtain the final compound .

Análisis De Reacciones Químicas

Types of Reactions: Cupric diethyldithiocarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form copper(III) complexes.

Reduction: It can be reduced to form copper(I) complexes.

Substitution: The diethyldithiocarbamate ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or hydrazine.

Substitution: Ligands such as phosphines or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Copper(III) diethyldithiocarbamate complexes.

Reduction: Copper(I) diethyldithiocarbamate complexes.

Substitution: Various copper complexes with different ligands.

Aplicaciones Científicas De Investigación

Cupric diethyldithiocarbamate has a wide range of applications in scientific research, including:

Comparación Con Compuestos Similares

Cupric diethyldithiocarbamate can be compared with other copper dithiocarbamate complexes, such as:

- Copper dimethyldithiocarbamate

- Copper pyrrolidinedithiocarbamate

- Copper morpholinedithiocarbamate

Uniqueness:

Actividad Biológica

Cupric diethyldithiocarbamate, commonly referred to as Cu(edtc)₂ or Cu(DDC)₂, is a copper complex that has garnered significant interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its anticancer properties, antibacterial effects, and mechanisms of action.

1. Chemical Structure and Properties

Cu(edtc)₂ is formed by the coordination of copper ions with diethyldithiocarbamate ligands. The structure is essential for its biological activity, as both the copper ion and the dithiocarbamate moiety play crucial roles in its interaction with biological systems.

Cu(edtc)₂ exhibits potent anticancer effects through various mechanisms:

- Induction of Apoptosis : Studies have shown that Cu(DDC)₂ can induce cell death in cancer cells by generating reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. For instance, research indicates that Cu(DDC)₂ nanoparticles effectively target drug-resistant cancer cells by bypassing P-glycoprotein-mediated drug efflux mechanisms, enhancing therapeutic efficacy against resistant tumors .

- Inhibition of Tumor Growth : In vitro and in vivo studies have demonstrated that Cu(DDC)₂ significantly inhibits the growth of various cancer cell lines, including triple-negative breast cancer and colorectal cancer cells. The compound has been shown to reduce cell viability and clone formation in treated cells .

- Regulation of Key Signaling Pathways : Cu(edtc)₂ activates the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This activation leads to the upregulation of antioxidant enzymes and contributes to its protective effects in normal cells while selectively targeting cancerous cells .

2.2 Case Studies

- A recent study demonstrated that Cu(DDC)₂ nanoparticles effectively inhibited tumor growth in a xenograft model of breast cancer, showing enhanced survival rates compared to untreated controls .

- Another investigation revealed that Cu(DDC)₂ complexed with cyclodextrins improved solubility and maintained anticancer activity against chemoresistant cell lines, indicating potential for clinical applications .

3. Antibacterial Activity

Cu(edtc)₂ also displays significant antibacterial properties, particularly against antibiotic-resistant strains such as Staphylococcus aureus and Staphylococcus epidermidis.

- Biofilm Disruption : The combination of diethyldithiocarbamate and copper ions has been shown to disrupt biofilms formed by pathogenic bacteria, enhancing susceptibility to antibiotics .

- Low Toxicity : In vitro studies indicated that Cu(DDC)₂ exhibits low cytotoxicity towards human fibroblast cells while effectively reducing bacterial viability .

3.2 Case Studies

- In a study involving Galleria mellonella larvae, treatment with DDC-Cu²⁺ significantly increased survival rates in infected larvae compared to untreated groups, demonstrating its potential as an effective antimicrobial agent .

4. Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

5. Conclusion

This compound is a multifaceted compound with promising applications in both oncology and infectious disease management. Its ability to induce apoptosis in cancer cells while exhibiting antibacterial properties makes it a valuable candidate for further research and potential therapeutic development. Ongoing studies are essential to fully elucidate its mechanisms of action and optimize its clinical applications.

Propiedades

Número CAS |

13681-87-3 |

|---|---|

Fórmula molecular |

C10H20CuN2S4 |

Peso molecular |

360.1 g/mol |

Nombre IUPAC |

copper;N,N-diethylcarbamodithioate |

InChI |

InChI=1S/2C5H11NS2.Cu/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |

Clave InChI |

OBBCYCYCTJQCCK-UHFFFAOYSA-L |

SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Cu+2] |

SMILES canónico |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Cu+2] |

Key on ui other cas no. |

13681-87-3 |

Sinónimos |

is(N,N-diethyldithiocarbamate)Cu (II) complex Cu-DDC complex |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.